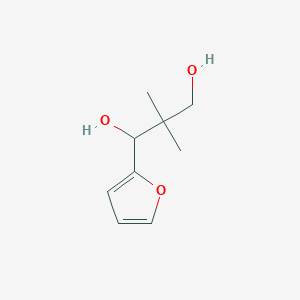

1-(Furan-2-yl)-2,2-dimethylpropane-1,3-diol

Vue d'ensemble

Description

The compound 1-(Furan-2-yl)-2,2-dimethylpropane-1,3-diol is a chemical that features a furan ring, which is a heterocyclic organic compound with a five-membered aromatic ring with four carbon atoms and one oxygen. This structure is often found in various natural products and synthetic compounds that are of interest due to their diverse chemical properties and potential applications in different fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of furan derivatives can be achieved through various methods. For instance, the base-mediated reactions of 1,3-dicarbonyl compounds with bromoallenes can lead to the efficient synthesis of polysubstituted furans . Another approach involves the reaction of propargyl alcohols and terminal alkynes under different conditions, which can selectively form polysubstituted furans . These methods highlight the versatility and atom-economical nature of furan synthesis.

Molecular Structure Analysis

The molecular structure of furan derivatives can be quite complex and diverse. For example, the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters results in novel biobased furan polyesters with specific molecular weights and structures . Additionally, the crystal structure of related compounds, such as 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl) acetamide, has been characterized by single-crystal X-ray diffraction, revealing intricate details like intramolecular hydrogen bonds and weak pi-pi interactions .

Chemical Reactions Analysis

Furan and its derivatives undergo various chemical reactions. The one-pot synthesis of 3-(furan-2-yl)-4H-chromen-4-ones from related furan compounds using K10 montmorillonite under solvent-free conditions is an example of a chemical reaction involving furan derivatives . The kinetics of reactions of furan and alkylfurans with OH radicals have also been studied, showing the formation of unsaturated 1,4-dicarbonyls and other products .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. The enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block results in materials with specific physical properties, which are affected by the number of methylene units in the dicarboxylic segments . The host-guest complexes of furan-2,5-diylbis(diphenylmethanol) with various solvents demonstrate the importance of hydrogen bonding in determining the physical properties of these compounds .

Applications De Recherche Scientifique

Asymmetric Synthesis and Cytotoxicity Studies

The compound has been utilized in the non-iterative asymmetric synthesis of C15 polyketide spiroketals, demonstrating high stereo- and enantioselectivity. These spiroketals, upon further processing, yielded compounds with potential cytotoxicity against cancer cell lines, highlighting their application in the development of anticancer agents (Meilert, Pettit, & Vogel, 2004).

Structural Analysis and Theoretical Investigations

Another study focused on the structural analysis and theoretical investigation of related tetraketones, providing insights into their chemical behavior, structural characteristics, and potential applications in materials science (Lopes Silva et al., 2018).

Synthesis of Polysubstituted Furans

Research has explored the synthesis of polysubstituted furans, revealing efficient methodologies for creating compounds with diverse functionalities. This work contributes to the field of organic synthesis, offering pathways to novel furan derivatives with potential applications in various chemical industries (Xu, Huang, & Zhong, 2006).

Photophysical Properties

The photophysical properties of furan derivatives have been studied for their potential use in sensing applications. Compounds exhibiting color changes in the presence of metal ions highlight the use of furan derivatives as sensors and in the development of detection systems (Kumar et al., 2015).

Photochromic Properties

Furan derivatives have also been investigated as precursors to photochromic compounds. Their ability to change color upon UV irradiation suggests applications in materials science, particularly in the development of smart materials and optical devices (Aiken et al., 2014).

Green Chemistry Approaches

The synthesis of furan-3-carboxylic and related esters via green chemistry approaches, such as direct palladium iodide-catalyzed oxidative carbonylation, illustrates the commitment to environmentally friendly synthetic methods. This research supports the advancement of sustainable chemistry practices (Gabriele et al., 2012).

Safety And Hazards

Orientations Futures

Furan and its derivatives have wide-spread applications which include, but not limited to, therapeutics, photovoltaic, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals . The future directions of research and development in this field could potentially expand these applications further .

Propriétés

IUPAC Name |

1-(furan-2-yl)-2,2-dimethylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-9(2,6-10)8(11)7-4-3-5-12-7/h3-5,8,10-11H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIUBMXRFHNWVNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C1=CC=CO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461877 | |

| Record name | 1-(Furan-2-yl)-2,2-dimethylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Furan-2-yl)-2,2-dimethylpropane-1,3-diol | |

CAS RN |

4946-64-9 | |

| Record name | 1-(Furan-2-yl)-2,2-dimethylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

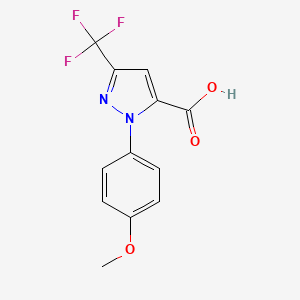

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-3-[(4-methoxyphenyl)methoxy]-2-methylpropan-1-ol](/img/structure/B1310621.png)

![2,4-Dichloro-6-methylthieno[2,3-D]pyrimidine](/img/structure/B1310623.png)

![Ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate](/img/structure/B1310627.png)